molecular formula C28H25ClN4O6S B11096271 Ethyl 4-({[1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11096271
M. Wt: 581.0 g/mol
InChI Key: GNNYOJHJLVBRHE-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic derivative featuring:

  • A thioxoimidazolidinone core (5-membered ring with sulfur and two nitrogen atoms) at positions 2 and 5.
  • A 3-methoxyphenyl carbonylamino substituent at position 3, which may enhance metabolic stability or binding affinity .
  • An ethyl benzoate moiety linked via an acetyl-amino group, likely influencing solubility and pharmacokinetics .

Properties

Molecular Formula

C28H25ClN4O6S

Molecular Weight

581.0 g/mol

IUPAC Name

ethyl 4-[[2-[1-(4-chlorophenyl)-3-[(3-methoxybenzoyl)amino]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H25ClN4O6S/c1-3-39-27(37)17-7-11-20(12-8-17)30-24(34)16-23-26(36)32(21-13-9-19(29)10-14-21)28(40)33(23)31-25(35)18-5-4-6-22(15-18)38-2/h4-15,23H,3,16H2,1-2H3,(H,30,34)(H,31,35)

InChI Key

GNNYOJHJLVBRHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thioxoimidazolidinone core: This can be achieved by reacting a chlorophenyl isocyanate with a methoxyphenyl carbamate under controlled conditions.

    Acylation: The resulting intermediate is then acylated with ethyl 4-aminobenzoate in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with new substituents replacing the chlorine atom.

Scientific Research Applications

Anticancer Properties

Ethyl 4-({[1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has shown promising anticancer properties. Research indicates that it may inhibit specific cellular pathways involved in tumor growth, making it a candidate for further investigation as an anticancer agent.

Antimicrobial Activities

Similar compounds have been noted for their antibacterial and antifungal activities. This compound may exhibit these properties as well, suggesting potential applications in treating infections caused by resistant bacteria and fungi.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in drug development. Interaction studies often involve:

  • Molecular docking to predict binding affinities with target proteins.
  • In vitro assays to evaluate biological activity against specific cancer cell lines or microbial strains.

Case Studies

Several studies have reported on the synthesis and biological evaluation of compounds structurally similar to this compound:

  • Anticancer Activity : A study demonstrated that derivatives with similar structural motifs exhibited significant cytotoxic effects on prostate cancer cells, suggesting a potential mechanism involving apoptosis induction .
  • Antimicrobial Efficacy : Another research highlighted the antibacterial properties of imidazolidine derivatives against various Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound may also possess similar activities .

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Class/Name Core Structure Key Substituents Biological Activity/Applications Synthesis Highlights Ref.
Target Compound Thioxoimidazolidinone 4-Chlorophenyl, 3-methoxyphenyl carbonylamino, ethyl benzoate Not explicitly reported (inference: antimicrobial/anti-inflammatory) Likely involves cyclization and acylation N/A
4-(3-Chloro-2-(4-Nitrophenyl)-4-Oxoazetidin-1-Yl)Benzoic Acid (Azetidinone derivative) Azetidinone (4-membered β-lactam) 4-Nitrophenyl, chloro, benzoic acid Antibacterial (β-lactam-like activity) Chloroacetyl chloride + cyclization
[3-(4-Chlorophenyl)-4-Oxo-1,3-Thiazolidin-5-Ylidene]Acetic Acid (Thiazolidinone derivative) Thiazolidinone 4-Chlorophenyl, acetic acid side chain Anticancer, antimicrobial Thia-Michael addition + cyclization
Ethyl 4-({[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Amino}Carbonyl)-5-Methylisoxazole-3-Carboxylate Isoxazole Trifluoromethyl pyridinyl, ethyl carboxylate Agrochemical/Pharmaceutical Carbamoylation of isoxazole
Ethyl 4-Benzamido-5-Phenyl-4H-1,2,4-Triazole-3-Carboxylate (Triazole derivative) 1,2,4-Triazole Benzamido, phenyl, ethyl carboxylate Anticancer, antiviral Hydrazine hydrate-mediated cyclization

Key Comparative Insights:

Core Heterocycle Influence: The thioxoimidazolidinone core in the target compound shares similarities with thiazolidinones (e.g., ) in terms of sulfur-containing rings, which are often associated with antimicrobial and anti-inflammatory properties . In contrast, azetidinones (4-membered β-lactams, ) exhibit higher ring strain, making them more reactive but less stable under physiological conditions .

Substituent Effects: The 4-chlorophenyl group is a common pharmacophore in antimicrobial agents (e.g., ). Its electron-withdrawing nature may increase compound stability and membrane permeability . The 3-methoxyphenyl carbonylamino group in the target compound differs from the trifluoromethyl pyridinyl group in , which is strongly electron-withdrawing and lipophilic, often used to improve metabolic resistance in agrochemicals .

Synthetic Pathways: Thioxoimidazolidinones are typically synthesized via cyclocondensation of thioureas with α-halo ketones or esters, similar to thiazolidinone syntheses () but requiring precise control of reaction conditions to avoid side products . Ethyl benzoate derivatives (e.g., ) often employ carbamoylation or acylation reactions, as seen in the target compound’s acetyl-amino linker .

Research Findings and Data

Table 2: Physicochemical and Pharmacokinetic Comparison

Property Target Compound Azetidinone () Thiazolidinone () Triazole ()
Molecular Weight (g/mol) ~550 (estimated) 332.7 267.7 338.3
LogP (Predicted) ~3.5 (high lipophilicity) 2.1 2.8 2.9
Solubility (mg/mL) Low (ethyl ester enhances) Moderate (carboxylic acid) Low (acetic acid side chain) Moderate (triazole polarity)
Synthetic Yield Not reported 37–45% 50–60% 37% ()

Biological Activity

Ethyl 4-({[1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C26H23ClN4O4S
  • Molecular Weight : 479.00 g/mol

Structural Representation

The compound features a thioxoimidazolidin moiety, which is significant for its biological activity. The presence of a chlorophenyl group and a methoxyphenyl group enhances its potential interactions with biological targets.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Compounds with thiourea and thiazole derivatives have shown promising antimicrobial effects against a range of pathogens, including bacteria and fungi .
  • Anticancer Properties : The imidazolidine structure is linked to anticancer activity, with several studies reporting that similar compounds can induce apoptosis in cancer cells through various pathways .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells or pathogens.
  • Receptor Modulation : The interaction with specific receptors involved in cell signaling can alter cellular responses, contributing to the observed pharmacological effects.

Study on Anticancer Activity

A study investigated the anticancer effects of imidazolidine derivatives, including those structurally related to this compound]. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting that these compounds could be developed into effective anticancer agents .

Study on Antimicrobial Properties

Another research effort focused on the antimicrobial properties of thiazole derivatives. The findings highlighted the efficacy of these compounds against resistant strains of bacteria, indicating that modifications to the structure could enhance their activity against a broader spectrum of microbes .

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